molecular formula C14H10BrClN2O B3840119 N'-(4-bromobenzylidene)-3-chlorobenzohydrazide

N'-(4-bromobenzylidene)-3-chlorobenzohydrazide

Cat. No. B3840119
M. Wt: 337.60 g/mol
InChI Key: MKZXYDMMTKZDHT-RQZCQDPDSA-N
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Description

“N’-(4-bromobenzylidene)-3-chlorobenzohydrazide” is likely a Schiff base, which is a compound with a carbon-nitrogen double bond where the nitrogen is also attached to an aryl or alkyl group, not a hydrogen . Schiff bases are often used in organic synthesis and coordination chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate hydrazide with a 4-bromobenzaldehyde . This is a typical method for synthesizing Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of Schiff bases, with a planar carbon-nitrogen double bond . The bromine and chlorine substituents would add to the complexity of the structure .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . The specific reactions that “N’-(4-bromobenzylidene)-3-chlorobenzohydrazide” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-bromobenzylidene)-3-chlorobenzohydrazide” would be influenced by its structure. For example, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to similar compounds without these halogens .

Mechanism of Action

The mechanism of action of a Schiff base would depend on its specific structure and the context in which it is used. Some Schiff bases have been studied for their potential biological activity .

Safety and Hazards

As with any chemical compound, handling “N’-(4-bromobenzylidene)-3-chlorobenzohydrazide” would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The study of Schiff bases, including potentially “N’-(4-bromobenzylidene)-3-chlorobenzohydrazide”, is a vibrant field of research with many possible future directions. These could include the synthesis of new Schiff bases, the exploration of their reactivity, and the investigation of their potential applications .

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-12-6-4-10(5-7-12)9-17-18-14(19)11-2-1-3-13(16)8-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZXYDMMTKZDHT-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-Bromophenyl)methylidene]-3-chlorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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